1-(Azetidin-3-ylmethyl)pyrrolidine (CAS: 1180505-00-3): A Bifunctional sp³-Rich Building Block in Modern Drug Discovery
1-(Azetidin-3-ylmethyl)pyrrolidine (CAS: 1180505-00-3): A Bifunctional sp³-Rich Building Block in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the paradigm shift known as the "Escape from Flatland" has driven the demand for highly saturated, sp³-rich building blocks. 1-(Azetidin-3-ylmethyl)pyrrolidine (CAS Registry Number:1[1]) represents a premier example of this structural evolution. As a bifunctional diamine, it combines the conformational rigidity and low lipophilicity of an azetidine ring with the basic, target-engaging properties of a pyrrolidine moiety. This technical guide provides an in-depth analysis of its physicochemical profile, pharmacophore utility, and a self-validating synthetic protocol designed for high-yield integration into complex drug scaffolds.
Physicochemical Profiling
Understanding the baseline properties of 1-(Azetidin-3-ylmethyl)pyrrolidine is critical for predicting its behavior during synthesis, purification, and biological assay formulation. The presence of two basic nitrogen centers significantly influences its solubility and ionization state at physiological pH.
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Registry Number | 1180505-00-3 | Unique identifier for procurement and database querying[2]. |
| Chemical Name | 1-(Azetidin-3-ylmethyl)pyrrolidine | Denotes the specific connectivity via a methylene spacer. |
| Molecular Formula | C8H16N2 | High hydrogen-to-carbon ratio indicates high sp³ character. |
| Molecular Weight | 140.23 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Structural Features | Bifunctional Diamine | Requires orthogonal protection strategies during functionalization. |
Structural Rationale & Pharmacophore Utility
The architectural design of 1-(Azetidin-3-ylmethyl)pyrrolidine is highly intentional. When appended to a core scaffold (such as a kinase inhibitor or a protein-protein interaction modulator), the two distinct rings serve synergistic but separate functions:
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The Azetidine Ring : Acts as a conformationally restricted spacer. Compared to piperidine or pyrrolidine linkers, azetidines lower the overall lipophilicity (logP) of the molecule, which is critical for improving aqueous solubility and reducing off-target hERG liability.
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The Pyrrolidine Ring : Serves as the terminal basic center. In biological targets, this tertiary amine is typically protonated at physiological pH, allowing it to form critical salt bridges or charge-assisted hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the target binding pocket.
Fig 1. Pharmacological integration of 1-(Azetidin-3-ylmethyl)pyrrolidine into drug scaffolds.
Retrosynthetic Analysis & Reagent Selection
The most efficient and scalable route to synthesize the 1-(Azetidin-3-ylmethyl)pyrrolidine core involves the 3[3] of 1-Boc-azetidine-3-carboxaldehyde with pyrrolidine, followed by acidic deprotection of the Boc group.
Table 2: Reagent Selection & Causality
| Reagent / Solvent | Function | Mechanistic Rationale |
| 1-Boc-azetidine-3-carboxaldehyde | Starting Material | Pre-installed Boc group protects the secondary amine during reduction. |
| Pyrrolidine | Amine Nucleophile | Attacks the aldehyde carbonyl to form the transient iminium ion. |
| NaBH(OAc)3 (STAB) | Reducing Agent | Electron-withdrawing acetates reduce hydride nucleophilicity, preventing premature aldehyde reduction. |
| Acetic Acid (AcOH) | Brønsted Catalyst | Accelerates the dehydration of the hemiaminal to the iminium ion. |
| 4M HCl in Dioxane | Deprotecting Agent | Anhydrous acidic conditions prevent hydrolytic ring-opening of the strained azetidine. |
Validated Experimental Workflow
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates specific checkpoints to ensure structural integrity and high yield.
Phase 1: Reductive Amination (Iminium Formation & Reduction)
The goal of this phase is to selectively reduce the iminium intermediate without generating the corresponding azetidin-3-ylmethanol byproduct.
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Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Boc-azetidine-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
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Iminium Formation : Add pyrrolidine (1.2 eq) followed by glacial acetic acid (1.0 eq).
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Causality Check: Stir the mixture at room temperature for 30 minutes. This pre-incubation is critical; it allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.
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Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Stir the suspension overnight at room temperature.
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Self-Validating Workup : Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM.
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Validation: The basic pH ensures the newly formed tertiary amine remains deprotonated and partitions entirely into the organic phase.
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Isolation : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected diamine intermediate.
Phase 2: Boc-Deprotection
The goal of this phase is to remove the tert-butyloxycarbonyl group while preserving the highly strained 4-membered azetidine ring.
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Deprotection : Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous DCM. Slowly add an excess of 4M HCl in dioxane (10 eq).
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Causality Check: The use of anhydrous HCl in dioxane is strictly preferred over aqueous acids (like TFA/H2O mixtures) to eliminate the risk of hydrolytic ring-opening of the azetidine 4.
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Monitoring : Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS, looking for the disappearance of the Boc-mass peak (M+H = 241) and the appearance of the free amine (M+H = 141).
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Isolation : Concentrate the mixture under vacuum. Triturate the resulting residue with cold diethyl ether to precipitate 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride as a highly pure, hygroscopic solid.
Fig 2. Mechanistic workflow for the synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine.
References
- Guidechem - 1-(azetidin-3-ylMethyl)pyrrolidinecas:1180505-00-3.
- EvitaChem - Buy 1-(Azetidin-3-ylmethyl)pyrrolidine hydrochloride (EVT-12048398).
- ACS Publications - Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction.
- Guidechem - 2798614-21-6 - Sale from Quality Suppliers (Properties of 1180505-00-3).
